N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide
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Overview
Description
N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide involves multiple steps. One common method includes the reaction of 4-(arylsulfonyl)-N3-methyl-1H-pyrazole-3,5-diamine with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, making it useful in studying cell signaling pathways.
Medicine: Potential application in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibition and cytotoxic activities.
Uniqueness
N-[5,7-Dimethyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidin-6-YL]acetamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This makes it a valuable compound for targeted cancer therapies .
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C17H19N5O3S/c1-10-14(20-12(3)23)11(2)22-17(19-10)15(16(18-4)21-22)26(24,25)13-8-6-5-7-9-13/h5-9H,1-4H3,(H,18,21)(H,20,23) |
InChI Key |
QLLNUHASVHLKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)NC(=O)C |
Origin of Product |
United States |
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